molecular formula C11H14ClN B3038313 1-(3-Chlorophenyl)cyclopentan-1-amine CAS No. 856563-65-0

1-(3-Chlorophenyl)cyclopentan-1-amine

Cat. No.: B3038313
CAS No.: 856563-65-0
M. Wt: 195.69 g/mol
InChI Key: YOBFSMIZMFYSRN-UHFFFAOYSA-N
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Description

Prevalence and Research Interest in α-Substituted Cyclopentylamines

Cyclopentanamine derivatives, particularly those with substitutions at the alpha position, are integral scaffolds in the synthesis of complex organic molecules. The cyclopentyl moiety offers a unique conformational rigidity that can be advantageous in designing molecules with specific biological targets. Research into α-substituted cyclopentylamines often focuses on their potential as precursors for pharmaceuticals and other bioactive compounds. The introduction of various substituents at the alpha carbon allows for the fine-tuning of the molecule's steric and electronic properties, which can significantly influence its biological activity.

Contextualizing Aryl-Substituted Amines within Modern Organic Chemistry

Aryl-substituted amines, also known as aromatic amines, are a fundamental class of compounds in organic chemistry. csjmu.ac.inamerigoscientific.com They are characterized by the presence of an amino group directly attached to an aromatic ring. csjmu.ac.in This structural feature imparts unique reactivity to these compounds, making them versatile building blocks in synthesis. amerigoscientific.com

The synthesis of N-aryl amines has been a long-standing area of interest, with numerous methods developed to construct the crucial aryl C-N bond. wjpmr.com These methods, including copper-catalyzed and palladium-catalyzed cross-coupling reactions, have become indispensable tools for organic chemists. wjpmr.comorganic-chemistry.org Aryl amines serve as key intermediates in the production of a wide array of products, including pharmaceuticals, agrochemicals, and dyes. amerigoscientific.com The electronic properties of the aromatic ring can be modulated by the presence of various substituents, which in turn influences the reactivity of the amine group. csjmu.ac.in

Rationale for In-Depth Investigation of 1-(3-Chlorophenyl)cyclopentan-1-amine as a Core Chemical Entity

The specific structure of this compound warrants a detailed investigation for several reasons. The presence of a 3-chlorophenyl group can significantly affect the molecule's electronic properties, potentially influencing its interactions with biological targets. cymitquimica.com The chlorine atom, being an electron-withdrawing group, can modulate the basicity of the amine and its reactivity in various chemical transformations.

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its structure combines both aromatic and aliphatic features, offering multiple sites for chemical modification. cymitquimica.com The investigation of its synthetic accessibility, reactivity, and physicochemical properties provides valuable data for the design of new chemical entities with potential applications in medicinal chemistry and materials science.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
CAS Number 856563-65-0
Molecular Formula C₁₁H₁₄ClN
Molecular Weight 195.69 g/mol
IUPAC Name 1-(3-chlorophenyl)cyclopentanamine
InChI Key YOBFSMIZMFYSRN-UHFFFAOYSA-N

This data is compiled from publicly available chemical databases. cymitquimica.comsigmaaldrich.comuni.lu

Synthesis and Manufacturing Processes

The synthesis of this compound can be approached through various established organic chemistry reactions. A common laboratory-scale synthesis would likely involve the reaction of 3-chlorophenyl cyclopentyl ketone with a suitable aminating agent. This ketone precursor itself can be synthesized through methods such as Friedel-Crafts acylation.

Potential industrial-scale manufacturing would likely optimize these laboratory methods to improve yield, reduce costs, and ensure safety and environmental compliance. While specific industrial processes are often proprietary, they generally involve multi-step syntheses starting from readily available bulk chemicals.

Reactivity and Stability Profile

The reactivity of this compound is largely dictated by the presence of the primary amine and the substituted aromatic ring. The amine group is nucleophilic and can participate in a variety of reactions, such as acylation, alkylation, and the formation of imines.

The aromatic ring is susceptible to electrophilic aromatic substitution, although the presence of the chlorine atom will influence the position of further substitution. Aryl amines, in general, are highly reactive towards electrophilic aromatic substitution. libretexts.org The stability of the compound under various conditions, such as temperature and exposure to light and air, is an important consideration for its storage and handling.

Applications in Chemical Synthesis

The primary application of this compound in chemical synthesis is as a building block or intermediate for the creation of more complex molecules. cymitquimica.com Its bifunctional nature, possessing both a reactive amine and a modifiable aromatic ring, allows for its incorporation into a diverse range of larger structures.

For instance, the amine group can be used to form amide, sulfonamide, or urea (B33335) linkages, which are common functional groups in many pharmaceutical compounds. The chlorophenyl group can be further functionalized through various cross-coupling reactions, enabling the construction of intricate molecular architectures. This versatility makes it a valuable tool for chemists engaged in the synthesis of novel compounds for various research applications, including drug discovery.

Properties

IUPAC Name

1-(3-chlorophenyl)cyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11/h3-5,8H,1-2,6-7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBFSMIZMFYSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 3 Chlorophenyl Cyclopentan 1 Amine and Analogues

Direct Amination and Functionalization Strategies for Cyclopentane (B165970) Systems

Directly forming a C-N bond at a sterically hindered quaternary carbon on a cyclopentane ring requires innovative synthetic approaches. Traditional methods often struggle with low yields and harsh conditions. Therefore, recent research has focused on developing more efficient and selective strategies.

The construction of acyclic quaternary carbon stereocenters through transition metal catalysis has seen significant progress, providing a foundation for application in cyclic systems. nih.gov One of the primary challenges in forming C-N bonds at quaternary centers is overcoming the steric hindrance. rsc.org Advanced methods often involve the use of highly reactive intermediates or catalysts that can operate under mild conditions.

Recent breakthroughs in biocatalytic C-N bond-forming reactions offer a powerful alternative to traditional chemical methods. nih.govresearchgate.net Enzymes, with their precisely tailored active sites, can catalyze reactions with high regio- and stereoselectivity, even on sterically demanding substrates. nih.gov While direct enzymatic amination of a pre-existing cyclopentane with a 3-chlorophenyl group at the 1-position is not yet established, the development of novel C-N bond-forming enzymes suggests future potential in this area. nih.govresearchgate.net

Transition metal-catalyzed allylic alkylation is another effective strategy for creating quaternary stereocenters. nih.gov While typically used for C-C bond formation, modifications of this methodology could potentially be adapted for C-N bond formation. For instance, the use of first-row transition metals like copper has shown promise in creating quaternary centers and may offer new avenues for the synthesis of complex amines. nih.gov

Recent developments in nickel-catalyzed cross-couplings of amides have also enabled the synthesis of complex structures bearing α-quaternary stereocenters. acs.org These methods often involve intramolecular cyclizations, which could be adapted for the synthesis of cyclopentylamine (B150401) scaffolds. acs.org

MethodologyKey FeaturesPotential Application for 1-(3-Chlorophenyl)cyclopentan-1-amine
Biocatalytic C-N Bond Formation nih.govresearchgate.netHigh regio- and stereoselectivity, mild reaction conditions.Future potential for direct, enantioselective amination.
Transition Metal-Catalyzed Allylic Alkylation nih.govFormation of quaternary stereocenters.Adaptable for C-N bond formation through modified reaction pathways.
Nickel-Catalyzed Cross-Coupling acs.orgSynthesis of α-quaternary stereocenters via intramolecular cyclizations.Applicable to the formation of the cyclopentylamine scaffold.

The synthesis of substituted cyclopentylamine scaffolds can be achieved through innovative cyclization reactions. These methods often provide better control over the stereochemistry of the final product. One such approach is the palladium-catalyzed intramolecular amination of alkenes, which allows for the creation of dihydropyrrole derivatives that can be further modified to yield the desired cyclopentylamine. nih.gov This method is advantageous as it proceeds under mild conditions and can tolerate a variety of functional groups. nih.gov

Copper-catalyzed enantioselective aerobic alkene aminooxygenation and dioxygenation reactions represent another powerful tool for constructing chiral nitrogen-containing heterocycles. nih.gov These reactions can produce chiral 2-formyl pyrrolidines, which are versatile intermediates for the synthesis of unnatural proline derivatives and, potentially, other substituted cyclopentylamines. nih.gov The use of molecular oxygen as both the oxygen source and the stoichiometric oxidant makes this a more environmentally friendly approach. nih.gov

Catalytic Transformations in the Synthesis of this compound

Catalytic methods are at the forefront of modern organic synthesis, offering efficient and selective routes to complex molecules. nih.gov The synthesis of this compound can benefit from a range of catalytic transformations, including those mediated by transition metals, organocatalysts, and enzymes.

Transition metals have been extensively used to catalyze the synthesis of chiral amines with high enantioselectivity. acs.org

Rhodium: Rhodium-catalyzed asymmetric hydrogenation of enamides is a powerful method for producing β-stereogenic amines. thieme-connect.com While not directly applicable to the synthesis of a quaternary amine, this methodology highlights the potential of rhodium catalysts in creating chiral amine centers. Rhodium complexes have also been successfully employed in the regio- and enantioselective synthesis of conjugated enynyl amines. acs.orgresearchgate.net Furthermore, rhodium catalysts are effective in C-H amination reactions, which could be a potential route for the functionalization of a pre-existing cyclopentane ring. nih.gov

Iridium: Iridium catalysts have shown great promise in the asymmetric hydrogenation of dialkyl imines, a challenging transformation due to the similar steric and electronic properties of the two alkyl groups. chinesechemsoc.org Chiral iridium catalysts containing spiro phosphine-amine-phosphine ligands have been developed to overcome this challenge, yielding chiral amines with high enantioselectivity. chinesechemsoc.org Iridium-catalyzed direct asymmetric reductive amination is another highly efficient method for constructing chiral amines, allowing for the one-step coupling of ketones with amines. nih.gov This approach has been successfully applied to the synthesis of several pharmaceutical compounds. nih.gov

Copper: Copper-catalyzed reactions offer a cost-effective and versatile approach to C-N bond formation. nih.govresearchgate.net Copper-based catalyst systems have been developed for the stereodivergent synthesis of amino alcohols with high chemo-, regio-, diastereo-, and enantioselectivity. nih.gov Additionally, copper-catalyzed enantioselective propargylic amination provides a route to N-tethered 1,6-enynes, which are valuable precursors for nitrogen-containing heterocycles. Enantioselective C-N bond formation has also been achieved through copper-catalyzed hydroamination reactions.

Palladium: Palladium catalysts are widely used for C-N bond formation through cross-coupling reactions. beilstein-journals.orgrsc.orgresearchgate.net These reactions are highly versatile and can be used to couple a wide range of nitrogen-containing nucleophiles with aryl or alkyl halides. beilstein-journals.org Palladium-catalyzed intramolecular amination of alkenes also provides a direct route to cyclic amines. nih.gov Recent advances have focused on the direct C-H functionalization to form C-N bonds, which offers a more atom-economical approach. dntb.gov.ua

Transition MetalCatalytic ApproachKey AdvantagesRelevant Syntheses
Rhodium thieme-connect.comacs.orgresearchgate.netnih.govAsymmetric hydrogenation, C-H aminationHigh enantioselectivityβ-stereogenic amines, conjugated enynyl amines
Iridium nih.govchinesechemsoc.orgAsymmetric hydrogenation of imines, direct asymmetric reductive aminationHigh efficiency and enantioselectivity for challenging substratesChiral amines from dialkyl imines, pharmaceutical compounds
Copper nih.govresearchgate.netnih.govStereodivergent synthesis of amino alcohols, propargylic aminationCost-effective, versatileAmino alcohols, N-tethered 1,6-enynes
Palladium nih.govbeilstein-journals.orgrsc.orgresearchgate.netdntb.gov.uaCross-coupling reactions, intramolecular amination, C-H functionalizationHigh versatility, atom economyAryl amines, cyclic amines

In addition to transition metal catalysis, organocatalysis and biocatalysis have emerged as powerful strategies for the synthesis of chiral amines. manchester.ac.ukacs.org

Organocatalysis: Chiral primary amine-based organocatalysts have proven to be highly versatile and effective in a wide range of enantioselective organic reactions. Asymmetric organocatalytic allylation of imines is a key methodology for the synthesis of cyclic amine motifs. beilstein-journals.orgnih.gov This approach has been reshaped by recent advances in hydrogen-bond catalysis and other non-classical methods. beilstein-journals.orgnih.gov

Biocatalysis: Biocatalytic methods offer several advantages, including excellent stereoselectivity and mild reaction conditions. nih.gov Enzymes such as amine dehydrogenases, transaminases, and imine reductases are increasingly used for the synthesis of chiral amines. nih.govacs.orghims-biocat.eu Imine reductases, in particular, can catalyze the reduction of a broad range of cyclic imines with high activity and selectivity, providing a direct route to chiral secondary and tertiary amines. manchester.ac.uk Biocatalytic carbene N-H insertion is another novel strategy for the asymmetric synthesis of chiral amines. acs.org

Enantioselective Access to this compound

Achieving enantioselective access to this compound requires careful selection of the synthetic route and catalyst. Asymmetric reductive amination is one of the most promising methods for this purpose. researchgate.net This can be achieved through the use of chiral catalysts, such as iridium-phosphoramidite complexes, which have been shown to be highly effective in the reductive amination of aromatic ketones. researchgate.net

The combination of biocatalysis with other synthetic methods can also provide a powerful approach. For example, a one-pot, two-step deracemization strategy utilizing an amine transaminase and an amine dehydrogenase can be used to generate chiral amines from a racemic mixture. acs.org This approach takes advantage of the complementary enantioselectivity of the two enzymes to achieve high enantiomeric excess. acs.org

Ultimately, the optimal enantioselective synthesis of this compound will likely involve a multi-step approach that combines the strengths of different catalytic systems. The development of new chiral ligands and catalysts, as well as the discovery of novel biocatalysts, will continue to drive progress in this challenging area of organic synthesis.

Asymmetric Catalysis with Chiral Ligands

The direct asymmetric synthesis of 1-arylcyclopentylamines, including the 3-chloro substituted analogue, can be approached through the enantioselective addition of organometallic reagents to ketimines or through asymmetric amination of corresponding tertiary alcohols. A key strategy involves the use of chiral catalysts to control the stereochemical outcome of the reaction.

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a wide range of enantioselective transformations. beilstein-journals.orgrsc.orgnih.gov In the context of synthesizing molecules structurally related to this compound, a CPA-catalyzed reaction could involve the asymmetric hydroamination of a suitable diene or the dynamic kinetic asymmetric hydroamination (DyKAH) of a racemic allene. doi.org These methods provide access to structurally diverse and enantioenriched aza-heterocycles. doi.org While direct application to this compound is not explicitly detailed in the literature, the principles of CPA catalysis, which involve the formation of a chiral ion pair to guide the approach of the nucleophile, are broadly applicable.

Another approach involves the use of chiral auxiliaries to direct the diastereoselective synthesis of the target amine. osi.lv For instance, Ellman's N-tert-butanesulfinyl chiral auxiliary is a well-established reagent for the preparation of chiral amines. osi.lv The synthesis would typically involve the condensation of the chiral auxiliary with a ketone precursor, followed by a diastereoselective nucleophilic addition and subsequent removal of the auxiliary.

Table 1: Chiral Ligands and Auxiliaries in Asymmetric Amine Synthesis

Catalyst/Auxiliary TypeGeneral ApplicationPotential for this compound Synthesis
Chiral Phosphoric AcidsAsymmetric hydroamination, Pictet-Spengler reactionsEnantioselective amination of a cyclopentene (B43876) precursor.
Chiral Bisoxazoline LigandsCopper-catalyzed asymmetric reactionsAsymmetric addition of a 3-chlorophenyl nucleophile to a cyclopentanone-derived imine.
(S)-ProlineOrganocatalytic aldol (B89426) and Mannich reactionsCould be adapted for the asymmetric synthesis of a precursor to the target amine.
Ellman's AuxiliaryDiastereoselective synthesis of chiral aminesCondensation with 3-chlorophenyl cyclopentyl ketone followed by diastereoselective reduction.

Dynamic Kinetic Asymmetric Transformation (DYKAT) Strategies

Dynamic Kinetic Asymmetric Transformation (DYKAT) is a powerful strategy that allows for the conversion of a racemic mixture of starting materials into a single enantiomer of the product in theoretically 100% yield. This is achieved by combining a rapid racemization of the starting material with a highly enantioselective kinetic resolution.

For the synthesis of this compound, a DYKAT approach could be envisioned starting from a racemic precursor that can be readily racemized under the reaction conditions. For example, a dynamic kinetic asymmetric arylation of a cyclopentylamine derivative could be employed. nih.gov In such a reaction, a chiral catalyst, often a transition metal complex with a chiral ligand, would selectively react with one enantiomer of the nucleophile while the other enantiomer is continuously racemized.

A related strategy is the dynamic kinetic asymmetric amination of alcohols. chemsoc.org.cn This methodology, often catalyzed by a combination of an iridium complex and a chiral phosphoric acid, allows for the conversion of a mixture of four isomers of an α-branched alcohol into a single diastereo- and enantiopure amine. chemsoc.org.cn This approach is particularly relevant for creating chiral centers adjacent to the newly formed amine.

Table 2: Key Features of DYKAT Strategies

FeatureDescriptionRelevance to this compound
Starting Material Racemic mixture of a chiral compound.A racemic precursor such as a chiral cyclopentanone (B42830) derivative or a racemic amine.
Racemization Rapid in situ racemization of the starting material.Base- or acid-catalyzed racemization of a carbonyl group or imine.
Kinetic Resolution Enantioselective reaction catalyzed by a chiral catalyst.Chiral metal complex or organocatalyst selectively transforms one enantiomer.
Theoretical Yield Up to 100% of a single enantiomer.Overcomes the 50% yield limitation of classical kinetic resolution.

Strategic Transformations from Precursor Compounds to this compound

The synthesis of this compound can also be achieved through the strategic functionalization of readily available precursor compounds.

Derivations from Cyclopentanols and Related Cyclic Precursors

A common and versatile approach to the synthesis of 1-arylcyclopentylamines involves the use of cyclopentanol (B49286) derivatives. For instance, 1-(3-chlorophenyl)cyclopentanol can be synthesized via the Grignard reaction of 3-chlorophenylmagnesium bromide with cyclopentanone. The resulting tertiary alcohol can then be converted to the corresponding amine.

One established method for this transformation is the Mitsunobu reaction. nih.govnih.gov This reaction allows for the conversion of an alcohol to a variety of functional groups, including an azide (B81097), with inversion of stereochemistry if a chiral alcohol is used. The azide can then be readily reduced to the primary amine.

Alternatively, the Ritter reaction provides a direct route from tertiary alcohols to N-alkyl amides, which can then be hydrolyzed to the corresponding primary amines. nih.gov This reaction typically involves treating the alcohol with a nitrile in the presence of a strong acid.

Synthetic Interconversions of Substituted Arylcyclopentylamines

The synthesis of this compound can also be approached through the modification of other substituted arylcyclopentylamines. For example, a synthetic route could involve the introduction of the chloro substituent at a late stage of the synthesis via electrophilic aromatic substitution on a 1-phenylcyclopentan-1-amine derivative, provided the amino group is appropriately protected.

Furthermore, interconversion of diastereomers of substituted arylcyclopentylamines can be a crucial step in achieving the desired stereochemistry. This can often be accomplished through epimerization of a stereocenter, for instance, via the formation of an imine and subsequent protonation.

Elucidation of Reaction Mechanisms Pertaining to 1 3 Chlorophenyl Cyclopentan 1 Amine Synthesis and Reactivity

Detailed Mechanistic Pathways of Amination Reactions

The primary route for synthesizing 1-(3-Chlorophenyl)cyclopentan-1-amine is the direct reductive amination of 3-Chlorophenyl cyclopentyl ketone with ammonia (B1221849). This transformation is a cornerstone of amine synthesis and generally proceeds via a two-step sequence within a single reaction vessel. acs.orgchemistrysteps.com

The first stage involves the acid-catalyzed condensation of the ketone with an amine (in this case, ammonia) to form an imine intermediate. chemistrysteps.com This is a dehydration reaction where the carbonyl oxygen is ultimately replaced by a nitrogen atom. The second stage is the reduction of the C=N double bond of the imine to a C-N single bond, yielding the final amine product. masterorganicchemistry.com

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective. acs.orgmasterorganicchemistry.com These reagents are favored due to their chemoselectivity; they readily reduce the protonated imine (iminium ion) intermediate while being slow to react with the starting ketone. acs.orgmasterorganicchemistry.com This selectivity is crucial in a one-pot reaction where both the carbonyl compound and the imine are present simultaneously. acs.org The reaction is typically performed under mildly acidic conditions, often using acetic acid, which serves to catalyze imine formation without rendering the amine non-nucleophilic through excessive protonation. acs.org

Identification and Characterization of Reaction Intermediates

The reductive amination pathway involves several key transient species. The initial step is the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 3-Chlorophenyl cyclopentyl ketone. This forms a tetrahedral intermediate known as a carbinolamine.

This carbinolamine is generally unstable and undergoes acid-catalyzed dehydration. Protonation of the hydroxyl group by an acid catalyst converts it into a good leaving group (water), which is subsequently eliminated to form a C=N double bond. The resulting species is an imine, specifically 1-(3-chlorophenyl)cyclopentan-1-imine. In the acidic reaction medium, this imine is readily protonated to form a highly electrophilic iminium ion. chemistrysteps.commasterorganicchemistry.com It is this iminium cation that is the actual substrate for the reduction step by the hydride reagent. chemistrysteps.com

The sequence of intermediates can be summarized as: Ketone → Carbinolamine → Imine → Iminium Ion → Amine

While these intermediates are typically not isolated due to their transient nature, their existence is well-established through extensive mechanistic studies of condensation and reductive amination reactions. chemistrysteps.com

Transition State Analysis and Energy Profiles

A critical aspect of the reaction's success is the kinetic competition between the reduction of the starting ketone and the reduction of the iminium ion intermediate. DFT calculations on model systems reveal that the activation free energy for the hydride reduction of the iminium ion is significantly lower than that for the reduction of the carbonyl group. acs.org This difference in energy barriers explains the high chemoselectivity observed with reducing agents like STAB. acs.org

Brønsted–Lowry or Lewis acids, present as catalysts, are crucial in stabilizing the transition states. They facilitate the reaction by coordinating with the reactants, thereby lowering the activation energy for both imine formation and its subsequent reduction. acs.org The deformation energy required to achieve the transition state geometry is a key component of the activation barrier. acs.org

Reaction Step (Model System: Acetaldehyde (B116499) + Methylamine)Calculated Activation Free Energy (ΔG‡) in kcal/molSource
Reduction of Carbonyl (Acetaldehyde)Higher than Z-aldimine reduction acs.org
Formation and Reduction of Imine (Z-aldimine)Lower than acetaldehyde reduction acs.org

This interactive table is based on computational data for a model system, illustrating the kinetic preference for imine reduction over direct carbonyl reduction. acs.org

Mechanistic Investigations of Catalytic Cycles

Beyond stoichiometric reducing agents, this compound can be synthesized via catalytic reductive amination, typically using molecular hydrogen (H₂) as the terminal reductant and a transition metal catalyst.

The catalytic cycle for this process on a heterogeneous catalyst, such as Ruthenium supported on niobium oxide (Ru/Nb₂O₅), generally involves several steps. researchgate.net First, the reactants (3-Chlorophenyl cyclopentyl ketone, ammonia, and H₂) adsorb onto the catalyst surface. The ketone and ammonia then react on the surface to form the imine intermediate. Concurrently, molecular hydrogen is dissociatively chemisorbed onto the active metal sites, forming surface-bound hydride species. These hydrides then effect the reduction of the imine, also adsorbed on the surface, to the final amine product. Finally, the product, this compound, desorbs from the catalyst surface, regenerating the active sites for the next catalytic turnover. researchgate.net

Role of Catalyst-Substrate Interactions and Ligand Effects

In heterogeneous catalysis, the interaction between the active metal and the support material is paramount. For the reductive amination of cyclopentanone (B42830), a close structural analog, the morphology of the Nb₂O₅ support for the Ru catalyst was shown to significantly impact catalytic performance. researchgate.net A layered morphology of the support material resulted in the highest yield of cyclopentylamine (B150401), indicating that the specific surface structure and metal-support interactions facilitate more efficient catalytic turnovers. researchgate.net

In homogeneous catalysis, the ligands coordinated to the metal center play a defining role. For instance, in the asymmetric reductive amination of ketones, chiral ligands attached to a ruthenium catalyst can control the stereochemical outcome of the reaction. researchgate.net These ligands modulate the electronic and steric environment of the metal center, thereby influencing substrate binding, activation, and the enantioselectivity of the hydride transfer step.

Rate-Determining Steps and Kinetic Studies

The rate-determining step in a catalytic reductive amination can vary depending on the specific catalyst, substrates, and reaction conditions such as temperature and pressure. It could be the surface reaction between the adsorbed species (imine formation or hydrogenation) or the desorption of the product from the catalyst surface. researchgate.net

Influence of Substituents and Reaction Conditions on Chemoselectivity and Stereoselectivity

The efficiency and selectivity of the synthesis of this compound are highly dependent on both the substrate's electronic properties and the specific reaction conditions employed.

Influence of Reaction Conditions:

pH: The pH of the reaction medium is a critical parameter. Optimal conditions are typically slightly acidic. This acidity is required to catalyze the dehydration of the carbinolamine intermediate to the imine. acs.org However, if the medium is too acidic, the ammonia nucleophile will be fully protonated to the non-nucleophilic ammonium (B1175870) ion, shutting down the reaction. chemistrysteps.com

Reducing Agent: The choice of reducing agent governs chemoselectivity. Mild hydride donors like NaBH(OAc)₃ or NaBH₃CN are selective for the iminium ion over the ketone, which prevents the formation of 1-(3-chlorophenyl)cyclopentan-1-ol (B6282379) as a significant byproduct. acs.orgmasterorganicchemistry.com

Catalyst and Support: In catalytic hydrogenations, the nature of the metal catalyst and its support can dramatically affect reaction efficiency and selectivity. researchgate.net

Temperature and Pressure: For catalytic reactions using H₂ gas, temperature and pressure are key variables that must be optimized to ensure a reasonable reaction rate without promoting side reactions. researchgate.net

Stereoselectivity: The product, this compound, is achiral, so stereoselectivity is not a consideration in its synthesis. However, if the cyclopentanone ring were asymmetrically substituted, the reaction would produce diastereomers. In such cases, the reaction conditions, particularly the choice of catalyst or reducing agent, could be tuned to favor the formation of one diastereomer over the other. For related reactions, chiral catalysts are used to achieve high enantioselectivity in the synthesis of chiral primary amines from prochiral ketones. researchgate.net

Stereochemical Research on 1 3 Chlorophenyl Cyclopentan 1 Amine

Stereoisomerism and Enantiomeric Purity Assessment Methods

1-(3-Chlorophenyl)cyclopentan-1-amine possesses a single chiral center at the C1 position of the cyclopentane (B165970) ring, where the amino group, the 3-chlorophenyl group, and the cyclopentane ring itself are attached. This chirality gives rise to the existence of two stereoisomers, which are non-superimposable mirror images of each other, known as enantiomers. These are designated as the (R)- and (S)-enantiomers.

The separation and analysis of these enantiomers are crucial for understanding their distinct properties. While specific studies on the enantiomeric resolution of this compound are not extensively documented in publicly available literature, established methods for the chiral separation of primary amines are applicable.

Enantiomeric Purity Assessment:

The determination of the enantiomeric excess (ee) or optical purity of a sample of this compound can be achieved through several analytical techniques:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and effective method for separating enantiomers. It involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common types of CSPs that could be employed for the separation of this amine include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and crown ethers. The choice of the specific chiral column and the mobile phase composition are critical for achieving optimal separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs): In this technique, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer. Common CDAs for primary amines include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acyl chlorides, as well as camphorsulfonyl chlorides. The diastereomeric ratio can be determined by integrating the signals corresponding to each diastereomer in the ¹H or ¹⁹F NMR spectrum.

Gas Chromatography (GC) with Chiral Stationary Phases: Similar to chiral HPLC, chiral GC can be used to separate volatile derivatives of the enantiomers.

Capillary Electrophoresis (CE) with Chiral Selectors: This technique utilizes a chiral selector added to the background electrolyte to achieve enantiomeric separation based on differential electrophoretic mobilities.

The selection of the most suitable method depends on factors such as the required sensitivity, sample matrix, and available instrumentation.

Determination of Absolute Configuration

Determining the absolute configuration, i.e., the actual three-dimensional arrangement of the atoms of the (R)- and (S)-enantiomers, is a fundamental aspect of stereochemical analysis. For this compound, while no specific experimental determination has been reported, the following methods are the most definitive:

Single-Crystal X-ray Crystallography: This is considered the gold standard for determining the absolute configuration of a chiral molecule. The technique involves crystallizing a single enantiomer (often as a salt with a chiral counter-ion of known absolute configuration) and analyzing the diffraction pattern of X-rays passing through the crystal. The resulting three-dimensional electron density map provides an unambiguous assignment of the absolute stereochemistry.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These spectroscopic techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimental VCD or ECD spectrum with the spectrum predicted by quantum mechanical calculations for a given enantiomer, the absolute configuration can be determined.

Correlation with Compounds of Known Configuration: The absolute configuration can sometimes be inferred by chemically correlating the compound to another chiral molecule whose absolute configuration has been previously established.

Without experimental data for this compound, the assignment of the (R) and (S) descriptors remains theoretical based on the Cahn-Ingold-Prelog (CIP) priority rules.

Conformational Analysis of the Cyclopentane Ring in Solution and Solid State

The five-membered cyclopentane ring is not planar. To alleviate torsional strain that would be present in a planar conformation, the ring puckers into non-planar conformations. The two most common low-energy conformations for a monosubstituted cyclopentane ring are the envelope (C_s) and the twist (C_2) conformations.

Envelope Conformation: In this conformation, four of the carbon atoms are coplanar, and the fifth carbon atom is out of the plane, resembling a sealed envelope.

Twist Conformation: In the twist conformation, two adjacent carbon atoms are displaced in opposite directions from the plane of the other three carbons.

For this compound, the substituents at the C1 position (the 3-chlorophenyl and amino groups) will influence the conformational equilibrium of the cyclopentane ring. The preferred conformation will seek to minimize steric interactions between the substituents and the hydrogen atoms on the ring.

Conformational Analysis in Solution:

In solution, the cyclopentane ring is typically flexible and undergoes rapid interconversion between different envelope and twist conformations through a process called pseudorotation. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these conformational dynamics in solution.

By analyzing the coupling constants (J-values) between protons on the cyclopentane ring, information about the dihedral angles and, consequently, the preferred conformation can be obtained.

Variable-temperature NMR studies can also provide insights into the energy barriers between different conformers.

Conformational Analysis in the Solid State:

In the solid state, the molecule is locked into a single conformation within the crystal lattice. Single-crystal X-ray diffraction is the definitive method for determining the solid-state conformation. This analysis would reveal the precise puckering of the cyclopentane ring and the orientation of the 3-chlorophenyl and amino substituents.

While specific experimental data on the conformational analysis of this compound is not available in the literature, computational modeling methods, such as Density Functional Theory (DFT), can be used to predict the relative energies of different conformations and provide theoretical insights into the conformational landscape of the molecule in both the gas phase and in solution.

Chemical Transformations and Functionalization of 1 3 Chlorophenyl Cyclopentan 1 Amine

Regioselective Functionalization of the Amine Moiety

The primary amine group in 1-(3-Chlorophenyl)cyclopentan-1-amine is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups.

N-Acylation: The amine can readily undergo N-acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base would yield N-(1-(3-chlorophenyl)cyclopentyl)acetamide. This transformation is a common strategy to introduce an acetyl group, which can alter the compound's physicochemical properties. orientjchem.orgresearchgate.netnih.govresearchgate.net

N-Alkylation: Direct alkylation of the amine with alkyl halides can be challenging to control and may lead to overalkylation. nih.gov A more effective method for introducing alkyl groups is reductive amination. youtube.comnih.gov This two-step process involves the initial formation of an imine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) to yield the secondary or tertiary amine. researchgate.netresearchgate.netkoreascience.krmdpi.com

Urea (B33335) and Thiourea (B124793) Formation: The amine group can react with isocyanates and isothiocyanates to form substituted ureas and thioureas, respectively. For example, reaction with phenyl isothiocyanate would produce a thiourea derivative. mdpi.comresearchgate.netorganic-chemistry.orgorgsyn.orgnih.gov These functional groups are prevalent in many biologically active compounds. mdpi.com

Reaction TypeReagentProduct
N-AcylationAcetyl Chloride/BaseN-(1-(3-chlorophenyl)cyclopentyl)acetamide
Reductive AminationBenzaldehyde, NaBH(OAc)3N-benzyl-1-(3-chlorophenyl)cyclopentan-1-amine
Thiourea FormationPhenyl Isothiocyanate1-(1-(3-chlorophenyl)cyclopentyl)-3-phenylthiourea
Table 1: Examples of Regioselective Functionalization of the Amine Moiety.

Chemical Modifications of the Cyclopentane (B165970) Ring System

While less commonly targeted for modification compared to the amine or chlorophenyl groups, the cyclopentane ring can, in principle, undergo various transformations.

Oxidation: Oxidative processes could potentially introduce hydroxyl or carbonyl functionalities onto the cyclopentane ring. However, such reactions would likely require specific reagents and conditions to achieve selectivity and avoid side reactions on the other functional groups.

Ring Expansion and Rearrangement: Under certain conditions, such as treatment with specific reagents that can induce carbocation formation, the cyclopentane ring could potentially undergo ring expansion to a cyclohexane (B81311) system. Such rearrangements are known for other cyclopentyl systems but would need to be investigated for this specific molecule.

It is important to note that the literature does not provide extensive examples of these modifications specifically for this compound. The presented possibilities are based on general principles of organic chemistry and reactions observed in analogous cyclopentane-containing molecules. nih.gov

Substitution Reactions on the Chlorophenyl Group

The chlorine atom on the phenyl ring is a handle for various substitution reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve coupling the chlorophenyl group with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond, replacing the chlorine atom with an aryl, vinyl, or alkyl group. nih.govlibretexts.orgmdpi.comnih.govmdpi.com

Sonogashira Coupling: This coupling reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would introduce an alkynyl substituent in place of the chlorine atom. organic-chemistry.orgwikipedia.orglibretexts.orgnih.govresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction could be used to replace the chlorine atom with a different amine, forming a diarylamine or an N-arylheterocycle. youtube.comwikipedia.orglibretexts.orgorganic-chemistry.orgsemanticscholar.org

Heck Reaction: The chlorophenyl group could potentially participate in a Heck reaction with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond with the alkene. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgnih.gov

Reaction TypeCoupling PartnerPotential ProductCatalyst System (Typical)
Suzuki-Miyaura CouplingPhenylboronic acid1-(biphenyl-3-yl)cyclopentan-1-aminePd catalyst, base
Sonogashira CouplingPhenylacetylene1-(3-(phenylethynyl)phenyl)cyclopentan-1-aminePd catalyst, Cu(I) co-catalyst, base
Buchwald-Hartwig AminationAnilineN-phenyl-3-(1-aminocyclopentyl)anilinePd catalyst, base
Heck ReactionStyrene1-(3-styrylphenyl)cyclopentan-1-aminePd catalyst, base
Table 2: Potential Substitution Reactions on the Chlorophenyl Group.

Application of this compound as a Versatile Synthetic Building Block

The trifunctional nature of this compound makes it a valuable starting material for the synthesis of more complex molecules. It can serve as a scaffold in drug discovery, allowing for the systematic modification of its different components to explore structure-activity relationships. nih.govmdpi.com

One notable application is in the synthesis of spirocyclic compounds. For instance, derivatives of this amine can be used to construct spirocyclic pyrrolidines, which are important structural motifs in medicinal chemistry. researchgate.netorganic-chemistry.orgrsc.orgnih.gov The cyclopentylamine (B150401) portion provides the core of the spirocycle, while the functional groups on the amine and the chlorophenyl ring can be further elaborated to build the desired heterocyclic system. The ability to perform orthogonal chemical modifications on its different parts makes this compound a versatile building block for the creation of diverse molecular architectures.

Computational and Theoretical Investigations of 1 3 Chlorophenyl Cyclopentan 1 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model the electronic structure of molecules. Through DFT, various properties of 1-(3-Chlorophenyl)cyclopentan-1-amine can be meticulously investigated.

Molecular Geometry Optimization and Electronic Structure Calculations

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this is typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), which provides a robust description of electron distribution.

The optimization process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles. These calculated values provide a theoretical model of the molecule's structure, which can be compared with experimental data from techniques like X-ray crystallography if available.

Once the geometry is optimized, electronic structure calculations reveal fundamental properties that govern the molecule's reactivity. Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution across the molecule. These maps identify electron-rich regions (nucleophilic sites), such as the nitrogen atom of the amine group, and electron-poor regions (electrophilic sites), providing a guide to how the molecule will interact with other chemical species.

ParameterDescriptionTypical Calculated Value
Geometric Parameters
C-Cl Bond LengthThe distance between the chlorine atom and the attached carbon on the phenyl ring.~1.75 Å
C-N Bond LengthThe distance between the nitrogen atom of the amine group and the quaternary carbon of the cyclopentyl ring.~1.47 Å
Phenyl-Cyclopentyl Dihedral AngleThe angle of rotation around the bond connecting the two ring systems, indicating molecular twist.Varies by conformer
Electronic Properties
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital, indicating electron-donating ability.-6.0 to -7.0 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability.-0.5 to -1.5 eV
HOMO-LUMO GapThe energy difference between HOMO and LUMO, indicating chemical stability.~5.0 to 6.0 eV

Computational Modeling of Reaction Mechanisms and Energetics

DFT is instrumental in mapping the pathways of chemical reactions involving this compound, whether in its synthesis or metabolic degradation. By modeling the reaction coordinates, researchers can identify transition states (the highest energy points along a reaction pathway) and intermediates.

The calculation of the activation energy—the energy difference between the reactants and the transition state—is critical for predicting reaction rates and determining the most favorable mechanistic pathway. For instance, the synthesis of this compound could be modeled to understand the energetics of each step, allowing for the optimization of reaction conditions. These computational models can elucidate complex reaction mechanisms that are difficult to observe experimentally, providing a detailed, step-by-step view of bond-breaking and bond-forming processes.

Prediction of Spectroscopic Parameters for Structural Elucidation (e.g., NMR, IR)

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structural confirmation.

NMR Spectroscopy: Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. After geometry optimization of the molecule's various conformers, their respective NMR shielding tensors are calculated. A final predicted spectrum is obtained by averaging the chemical shifts of the stable conformers, weighted by their Boltzmann population distribution. cymitquimica.com Comparing these predicted shifts with experimental data is crucial for assigning signals and confirming the molecule's structure.

IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, N-H bending, or ring deformations. The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental IR spectra. This comparison aids in the assignment of absorption bands in the experimental spectrum.

Spectroscopic ParameterComputational MethodTypical Application
¹H & ¹³C NMR Chemical Shifts DFT (GIAO Method)Prediction of chemical shifts (ppm) for comparison with experimental spectra to aid in signal assignment and structural verification.
IR Vibrational Frequencies DFT (Frequency Analysis)Calculation of vibrational modes (cm⁻¹) to correlate with experimental IR absorption bands, confirming the presence of functional groups.

Advanced Molecular Modeling and Dynamics Simulations

While DFT provides a static, minimum-energy picture, advanced modeling techniques explore the dynamic nature of molecules.

Exploration of Conformational Space and Molecular Flexibility

This compound possesses conformational flexibility, primarily due to the rotation around the single bond connecting the phenyl and cyclopentyl rings, as well as the puckering of the cyclopentane (B165970) ring itself. A comprehensive conformational search can be performed using molecular mechanics or by running molecular dynamics (MD) simulations.

Analysis of Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound arrange themselves into a crystal lattice. Computational methods can predict and analyze the intermolecular forces that govern this packing. The primary amine group is a key site for hydrogen bonding, acting as a hydrogen bond donor. These hydrogen bonds, along with weaker van der Waals forces and potential π-π stacking interactions between phenyl rings, are the dominant forces in the crystal structure.

Techniques such as Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts. This analysis maps the close contacts between neighboring molecules, providing a detailed fingerprint of the crystal packing environment and highlighting the most significant interactions that stabilize the solid-state structure.

Quantum Chemical Characterization

Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of a molecule. For this compound, these theoretical studies would provide valuable insights into its behavior at a molecular level.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key to understanding how a molecule interacts with other chemical species.

The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, a theoretical HOMO/LUMO analysis would involve computational methods, such as Density Functional Theory (DFT), to calculate the energies and visualize the distribution of these orbitals. This would reveal the likely sites of electrophilic and nucleophilic attack. For instance, the analysis would show whether the electron density of the HOMO is concentrated on the amine group, the phenyl ring, or another part of the molecule, and similarly for the LUMO.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Hypothetical Value (eV) Description
HOMO Energy - Energy of the Highest Occupied Molecular Orbital.
LUMO Energy - Energy of the Lowest Unoccupied Molecular Orbital.

Note: The values in this table are for illustrative purposes only and are not based on actual experimental or computational data.

The distribution of electron density within a molecule is crucial for understanding its chemical behavior. Computational methods can be used to calculate the partial charges on each atom, providing a map of the electron-rich and electron-deficient regions of this compound. This information is vital for predicting how the molecule will interact with other polar molecules and ions.

Reactivity indices, derived from conceptual DFT, offer a quantitative measure of a molecule's reactivity. Key indices include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

These indices would be calculated from the HOMO and LUMO energies to provide a more detailed picture of the reactivity of this compound.

Table 2: Hypothetical Reactivity Indices for this compound

Reactivity Index Formula Hypothetical Value
Electronegativity (χ) -(EHOMO + ELUMO)/2 -
Chemical Hardness (η) (ELUMO - EHOMO)/2 -
Softness (S) 1/η -

Note: The values in this table are for illustrative purposes only and are not based on actual experimental or computational data.

Crystallographic Studies and Correlation with Computational Data

Crystallographic studies, specifically single-crystal X-ray diffraction, are the definitive method for determining the three-dimensional structure of a molecule in the solid state. Such a study on this compound would provide precise measurements of bond lengths, bond angles, and torsion angles. This experimental data is invaluable for understanding the molecule's conformation and intermolecular interactions, such as hydrogen bonding.

Once the crystal structure is determined, it can be compared with the optimized geometry obtained from quantum chemical calculations. This correlation between experimental and theoretical data is a powerful way to validate the computational methods used. Discrepancies between the two can often be explained by the different conditions (solid state for crystallography versus gas phase for many computations) and can provide deeper insights into the molecule's properties.

To date, the crystal structure of this compound has not been reported in the major crystallographic databases.

Table 3: List of Compounds Mentioned

Compound Name

Emerging Research Avenues and Future Outlook for 1 3 Chlorophenyl Cyclopentan 1 Amine Chemistry

Development of Sustainable and Atom-Economical Synthetic Routes

In response to the growing emphasis on environmental responsibility in chemical synthesis, a significant research thrust is the development of green and atom-economical methods for producing 1-(3-Chlorophenyl)cyclopentan-1-amine. The goal is to move away from classical synthetic procedures that often involve multiple steps, stoichiometric reagents, and the generation of considerable waste.

Synthetic ApproachKey AdvantagesResearch Focus
Catalytic C-H Amination High atom economy, fewer synthetic steps, reduced waste.Designing and optimizing transition-metal or other catalysts for direct bond formation.
Biocatalysis High stereo- and regioselectivity, mild reaction conditions, environmentally friendly.Screening and engineering enzymes for specific amination reactions.
Flow Chemistry Enhanced safety, improved heat and mass transfer, easier scalability, potential for higher yields.Optimizing reactor design and reaction conditions for continuous production.

Exploration of Unconventional Reaction Pathways

To push the boundaries of synthetic chemistry, researchers are investigating unconventional methods to construct the this compound framework. These innovative techniques aim to access new chemical reactivity and potentially overcome limitations associated with traditional solution-phase chemistry.

One such area is mechanochemistry, where mechanical energy (e.g., grinding or milling) is used to drive chemical reactions, often in the absence of a solvent. This approach can lead to different reaction outcomes and product selectivities compared to conventional methods. Photoredox catalysis, which uses visible light to enable new types of chemical bond formations under exceptionally mild conditions, represents another frontier. This strategy could open up novel routes for constructing the core structure or for its subsequent functionalization.

Design of Novel Derivatives for Advanced Chemical Applications

The molecular structure of this compound, featuring a modifiable amine group and a reactive aromatic ring, makes it an excellent starting point for the design and synthesis of new derivatives. The goal of this research is to create a library of related compounds with fine-tuned properties for various advanced chemical applications.

Systematic modifications are being explored at several key positions on the molecule. The secondary amine can be readily derivatized through reactions like acylation or alkylation to introduce a wide array of functional groups. These changes can systematically alter the molecule's steric and electronic profile. Furthermore, the chlorophenyl ring serves as a versatile handle for introducing further diversity. Through modern cross-coupling reactions, the chlorine atom can be replaced with various other substituents, allowing for precise control over the electronic properties of the aromatic system. This strategic derivatization is crucial for developing molecules with tailored functionalities.

Modification SiteSynthetic StrategyPurpose of Derivatization
Amine Group Acylation, Alkylation, Sulfonylation.To modulate steric bulk, basicity, and hydrogen bonding capabilities.
Chlorophenyl Ring Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig).To introduce diverse substituents and fine-tune electronic properties and solubility.
Cyclopentane (B165970) Ring C-H Functionalization.To install additional functional groups and create novel stereoisomers.

Interdisciplinary Research Integrating Computational and Experimental Methodologies

The convergence of computational modeling and experimental validation is accelerating the pace of discovery in chemical research. This synergistic approach is being applied to the study of this compound to guide synthetic efforts and rationally design new derivatives.

Computational tools, such as Density Functional Theory (DFT), are used to model reaction mechanisms, predict the stability of intermediates, and calculate the energetic barriers of potential synthetic routes. This in silico analysis helps experimental chemists to identify the most promising reaction conditions and catalysts before embarking on extensive laboratory work. In the realm of derivative design, computational methods can predict how structural modifications will influence the molecule's properties, such as its shape and electronic distribution. This allows for the rational, computer-aided design of new molecules with desired characteristics, which are then synthesized and tested experimentally, creating an efficient cycle of design and validation.

Q & A

Q. What are the common synthetic routes for 1-(3-Chlorophenyl)cyclopentan-1-amine, and what factors influence reaction yield?

Methodological Answer: The synthesis typically involves multi-step reactions, such as cyclization of a chlorophenyl-substituted precursor or reductive amination of a cyclopentanone intermediate. Key steps may include:

  • Cyclopentane Ring Formation : Using cyclopentanone derivatives reacted with 3-chlorophenyl Grignard reagents, followed by ammonia or amine sources for ring closure .
  • Catalytic Hydrogenation : Palladium or nickel catalysts under hydrogen pressure to reduce intermediates like nitriles or imines .
  • Yield Optimization : Reaction temperature (e.g., 0–80°C), solvent polarity (e.g., dichloromethane or ethanol), and stoichiometric ratios of reagents (e.g., LiAlH₄ for reductions) critically impact yield. Impurities from incomplete reduction or side reactions (e.g., over-alkylation) require purification via column chromatography .

Q. How is the structural identity of this compound confirmed post-synthesis?

Methodological Answer: Structural verification employs:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Distinct signals for cyclopentane protons (δ 1.5–2.5 ppm) and aromatic protons (δ 7.0–7.5 ppm) from the 3-chlorophenyl group.
    • ¹³C NMR : Peaks for the cyclopentane carbons (25–35 ppm) and the chlorinated aromatic carbons (120–140 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 195.6 (C₁₁H₁₄ClN⁺) and fragmentation patterns confirming the amine and cyclopentane groups .
  • X-ray Crystallography : For crystalline derivatives, bond angles and distances validate spatial arrangement (e.g., cyclopentane puckering and chlorophenyl orientation) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., logP, solubility) of this compound across studies?

Methodological Answer: Discrepancies often arise from:

  • Analytical Variability : Standardize measurement conditions (e.g., pH for solubility, temperature for logP). Use high-performance liquid chromatography (HPLC) with calibrated columns for purity assessment .
  • Sample Purity : Recrystallize the compound using solvents like ethanol/water mixtures to remove residual reactants or byproducts .
  • Computational Validation : Compare experimental logP values with predictions from software like ACD/Labs or ChemAxon, adjusting for substituent effects (e.g., chlorine’s electron-withdrawing impact) .

Q. What computational methods are employed to predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Models electron distribution to predict nucleophilic/electrophilic sites. For example, the amine group’s lone pair availability and steric hindrance from the cyclopentane ring .
  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys suggest feasible pathways (e.g., amide bond formation or SNAr reactions at the chlorophenyl position) .
  • Molecular Dynamics Simulations : Assess conformational flexibility of the cyclopentane ring under varying solvent conditions, influencing reaction kinetics .

Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives of this compound?

Methodological Answer:

  • Chiral Catalysts : Use enantioselective catalysts (e.g., BINAP-ruthenium complexes) for asymmetric hydrogenation of ketone intermediates .
  • Resolution Techniques : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by fractional crystallization .
  • Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak® IA) to isolate enantiomers, monitored by polarimetry or circular dichroism (CD) .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound given limited toxicity data?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., amine hydrochlorides) .
  • Emergency Response : For accidental exposure, rinse skin with soap/water for 15 minutes; flush eyes with saline. Seek medical evaluation due to potential neurotoxic or respiratory effects .

Data Contradiction Analysis

Q. How should researchers resolve contradictions in biological activity data for this compound analogs?

Methodological Answer:

  • Dose-Response Studies : Re-evaluate IC₅₀ values across multiple concentrations (e.g., 1 nM–100 µM) to confirm potency trends .
  • Assay Reproducibility : Validate findings in orthogonal assays (e.g., fluorescence-based vs. radioligand binding for receptor affinity) .
  • Structural Confounders : Characterize impurities (e.g., via LC-MS) that may interfere with bioactivity measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.